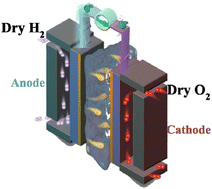Gelation of a metal oxide cluster for a proton exchange membrane operated under low humidity†
Journal of Materials Chemistry C Pub Date: 2023-10-25 DOI: 10.1039/D3TC02913A
Abstract
Commercial proton exchange membranes (PEMs) have high requirements for environmental humidity, which significantly narrows the applications of PEM-assembled fuel cells and raises the costs of humidity maintenance. Herein, polyvinyl alcohol and a nanosized metal oxide cluster (MOC) are complexed with glycerol and boric acid for the fabrication of hybrid hydrogels. The formation of dynamic reversible bonds and multiple supramolecular interactions among the structural units contributes to the simultaneous achievement of appreciable mechanical strength and (re)processability. The as-formed enriched hydrogen bonding networks provide highways for fast proton conduction, while the solvent molecules can be tightly trapped by the gels’ nano-confined cavities. The appreciable proton conductivity and excellent water retention capacity project the application of the gel at low humidity. EIS analysis demonstrates that the proton conductivity of the resultant gel can reach as high as 4.7 × 10−4 S cm−1 at 30% relative humidity. Upon further assembly into a single fuel cell, the working plots of the as-assembled devices show satisfactory maximal power density of 141 mW cm−2 under dry gas conditions. Our design protocol opens up a new avenue for the fabrication of cluster-based gel PEMs applicable for use at low humidity.


Recommended Literature
- [1] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [2] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [3] Inside front cover
- [4] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [5] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [6] A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions†
- [7] Ferromagnetic coupling by diamagnetic metal cation coordination: magnetism and structure of the alkali-metal salts of nitroxide carboxylates
- [8] One-dimensional organization of free radicals viahalogen bonding†
- [9] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [10] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†

Journal Name:Journal of Materials Chemistry C
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 11016-71-0
-
CAS no.: 111900-32-4
-
CAS no.: 1596-13-0









